![molecular formula C12H19BrO2 B14306605 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane CAS No. 114952-77-1](/img/structure/B14306605.png)
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane is a chemical compound that belongs to the class of organic compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and an oxane ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane typically involves the reaction of 7-bromohept-2-yne with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the oxane and facilitate the nucleophilic substitution reaction with the bromoalkyne. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction Reactions: The triple bond can be reduced to a double or single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, amines, thiols, inert atmosphere.
Oxidation: Potassium permanganate, ozone, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Major Products Formed
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Wissenschaftliche Forschungsanwendungen
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its reactive alkyne and bromine groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The oxane ring provides additional stability and reactivity, allowing the compound to participate in a variety of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromohept-1-yne: A simpler alkyne with a bromine atom but without the oxane ring.
2-(2-Methylbut-3-yn-2-yloxy)oxane: Another alkyne-oxane compound with a different substituent on the alkyne group.
2-[(7-Bromohept-4-en-1-yl)oxy]oxane: A similar compound with a double bond instead of a triple bond.
Uniqueness
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane is unique due to its combination of a bromine-substituted alkyne and an oxane ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
114952-77-1 |
|---|---|
Molekularformel |
C12H19BrO2 |
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
2-(7-bromohept-2-ynoxy)oxane |
InChI |
InChI=1S/C12H19BrO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12H,1-2,4-5,7-11H2 |
InChI-Schlüssel |
NXDSXRANEQGEJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC#CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
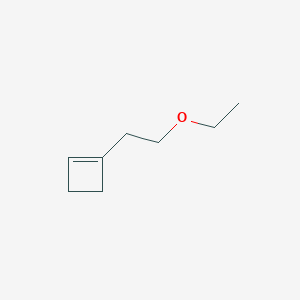
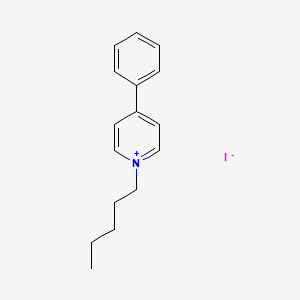
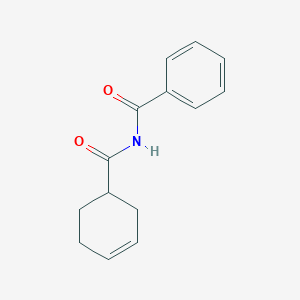
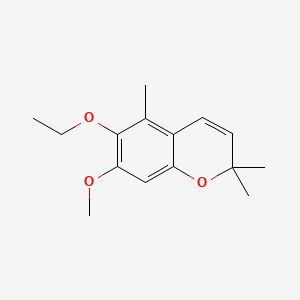

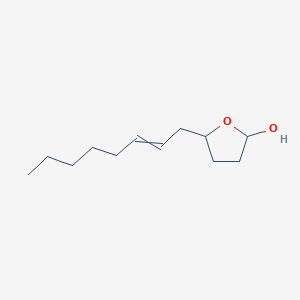
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
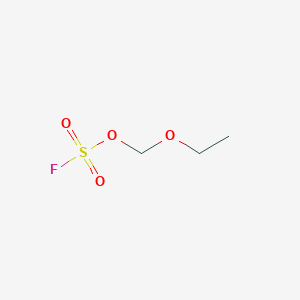
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)


